molecular formula C13H12N4O2 B2845688 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one CAS No. 2310083-74-8

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2845688
CAS No.: 2310083-74-8
M. Wt: 256.265
InChI Key: XHMDLTVACBTETG-UHFFFAOYSA-N
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Description

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that combines elements of pyrrolo[3,4-b]pyridine and pyridazinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2,3-dicarboxylic acid pyridine to form pyridine dicarboxylic acid dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes chlorination, followed by cyclization in acetonitrile with anhydrous potassium carbonate to yield the desired compound .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2,3-dihydropyridazin-3-one stands out due to its unique combination of pyrrolo[3,4-b]pyridine and pyridazinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and potential therapeutic applications.

Properties

IUPAC Name

6-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-12(18)5-4-10(15-16)13(19)17-7-9-3-2-6-14-11(9)8-17/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMDLTVACBTETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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